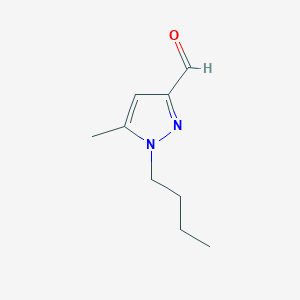![molecular formula C9H10N4O2 B13014565 Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a synthetic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is structurally related to several biologically active molecules, including antiviral and anticancer agents. The unique bicyclic structure of pyrrolo[2,1-f][1,2,4]triazine imparts significant biological activity, making it a valuable scaffold in medicinal chemistry .
準備方法
The synthesis of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. The synthetic methods can be classified into six distinct categories:
Synthesis from pyrrole derivatives: This involves the use of pyrrole as a starting material, which undergoes cyclization and functionalization to form the desired compound.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Synthesis via formation of triazinium dicyanomethylide: This route involves the formation of triazinium intermediates, which undergo further reactions to yield the final product.
Multistep synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent conversion to the target compound.
Transition metal-mediated synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
化学反応の分析
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
科学的研究の応用
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structure makes it a useful building block for designing new compounds with potential therapeutic properties.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It has shown promising results in inhibiting the replication of certain viruses and the growth of cancer cells.
Medicine: Due to its biological activities, the compound is being explored as a potential drug candidate for the treatment of viral infections, cancer, and other diseases. It is also used as a reference compound in drug development studies.
Industry: The compound is used in the development of new materials and chemical processes. .
作用機序
The mechanism of action of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses. By terminating the nascent viral RNA transcript prematurely, the compound effectively inhibits viral replication. Additionally, the compound may interact with other cellular targets, leading to its anticancer and antimicrobial activities .
類似化合物との比較
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is structurally similar to several other compounds, including:
Remdesivir: An antiviral drug used for the treatment of COVID-19. Both compounds share the pyrrolo[2,1-f][1,2,4]triazine core, which is crucial for their antiviral activity.
Brivanib alaninate: An anticancer drug that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold. This compound is used for the treatment of hepatocellular carcinoma.
BMS-690514: An EGFR inhibitor used in cancer therapy. It shares structural similarities with this compound and exhibits similar biological activities.
BMS-599626: Another EGFR inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core, used in clinical trials for cancer treatment
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)4-6-2-3-7-9(10)11-5-12-13(6)7/h2-3,5H,4H2,1H3,(H2,10,11,12) |
InChIキー |
CDXALUSTXIWPNY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C2N1N=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)


![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)


![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)

![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)


![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)

